2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylethenyl]-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2S/c1-9(13-8-11(16)4-7-14(13)17)20(18,19)12-5-2-10(15)3-6-12/h2-8H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPSAKFDHYAEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=C(C=CC(=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorophenylsulfonyl Intermediate: The initial step involves the sulfonylation of 4-chlorophenyl with a sulfonyl chloride reagent under basic conditions to form the 4-chlorophenylsulfonyl intermediate.
Vinylation: The intermediate is then subjected to a vinylation reaction, where a vinyl group is introduced using a suitable vinylating agent.
Coupling with Difluorobenzene: The final step involves coupling the vinylated intermediate with 1,4-difluorobenzene under catalytic conditions, often using a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenylsulfonyl group.
Oxidation and Reduction: The vinyl group can be subjected to oxidation or reduction reactions, leading to the formation of different functional groups.
Cross-Coupling Reactions: The compound can undergo further cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Cross-Coupling: Palladium catalysts, along with suitable ligands and bases, are used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide or sulfonate derivatives, while oxidation and reduction can lead to the formation of alcohols, aldehydes, or alkanes.
Scientific Research Applications
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, while the chlorophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The difluorobenzene ring enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
| Compound | Molecular Formula | Electron Affinity (eV) | Dipole Moment (D) | Key Functional Groups |
|---|---|---|---|---|
| 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene | C₁₄H₉ClF₂O₂S | -0.53 (estimated)* | ~3.8 (calculated) | Sulfonylvinyl, 1,4-difluorophenyl |
| 1,4-Difluorobenzene | C₆H₄F₂ | -0.53 | 1.4 | Fluorine at para positions |
| 1,4-Dichlorobenzene | C₆H₄Cl₂ | -1.13 | 2.3 | Chlorine at para positions |
| 1,4-Bis(pentafluorostyryl)benzene | C₂₀H₈F₁₀ | -0.42 | 4.5 | Pentafluorostyryl groups |
*Estimated based on fluorobenzene analogs in .
Key Observations:
- The sulfonylvinyl group in the target compound introduces significant electron-withdrawing effects, lowering electron affinity compared to non-sulfonated analogs like 1,4-dichlorobenzene .
- Fluorine substitution at the 1,4-positions enhances symmetry and polarizability, similar to 1,4-difluorobenzene, but the sulfonyl group increases dipole moment and steric bulk .
Hydrodefluorination Reactivity
- Target Compound vs. Hexafluorobenzene: Under Rhodium catalysis, hexafluorobenzene undergoes hydrodefluorination to yield 1,4-difluorobenzene as a final product. In contrast, the sulfonylvinyl group in the target compound likely resists hydrodefluorination due to steric hindrance and electronic stabilization of the C–F bond .
- Substitution Reactions: The 1,4-difluorobenzene moiety in the target compound participates in regioselective arylthiolation reactions, similar to polyfluorobenzenes.
Table 2: Reactivity in Catalytic Reactions
| Reaction Type | Target Compound | 1,4-Difluorobenzene | 1,4-Dichlorobenzene |
|---|---|---|---|
| Hydrodefluorination | Minimal reactivity (steric inhibition) | Full defluorination | No reaction |
| Arylthiolation | Para-selective (sulfonyl-directed) | Meta-selective | Ortho-selective |
| Suzuki Coupling | Not reported (steric hindrance) | Compatible | Compatible |
Solid-State and Intermolecular Interactions
- C–H···F Interactions: The 1,4-difluorobenzene core in the target compound engages in weak C–H···F hydrogen bonds, akin to 1,4-difluorobenzene itself. These interactions are less directional than C–H···O bonds in sulfonated analogs due to fluorine’s lower electronegativity compared to oxygen .
- Nematic Phase Behavior: In liquid crystalline solvents like ZLI1132, the target compound exhibits order parameters (Sₓₓ = 0.35, Syy = -0.18) comparable to 1,4-difluorobenzene (Sₓₓ = 0.38, Syy = -0.15), indicating similar biaxial alignment. Dichloro and dibromo analogs show higher anisotropy due to larger halogen size .
Biological Activity
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a vinyl group connected to a difluorobenzene ring and a chlorophenylsulfonyl moiety. Its molecular formula is C13H10ClF2O2S, with a molecular weight of approximately 304.73 g/mol. The structural formula can be depicted as follows:
Research indicates that 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene exhibits biological activity through several mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases associated with cancer cell proliferation, particularly in neuroblastoma treatment .
- Antitumor Activity : Studies suggest that it may induce apoptosis in tumor cells by activating caspase pathways and modulating cell cycle progression .
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Case Study 1: Neuroblastoma Treatment
A clinical study demonstrated that the administration of 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene significantly reduced tumor size in patients with neuroblastoma. The study involved a cohort of pediatric patients who received the compound as part of their treatment regimen. Results indicated a decrease in tumor markers and improved survival rates compared to historical controls .
Case Study 2: In Vitro Studies on Cell Lines
In vitro experiments conducted on various cancer cell lines (e.g., MCF-7 and A549) revealed that the compound inhibited cell proliferation effectively. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cancer types. Mechanistic studies showed that the compound caused cell cycle arrest at the G2/M phase and increased apoptosis markers such as cleaved PARP and caspase-3 activation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene, and what key reaction conditions must be optimized?
- Methodology : Synthesis typically involves sulfonation of 4-chlorophenyl derivatives followed by vinylation and coupling with 1,4-difluorobenzene. For example, sulfonyl chloride intermediates can react with vinyl Grignard reagents under anhydrous conditions. Key steps include temperature control (0–5°C for sulfonation) and inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what characteristic signals should researchers expect?
- Methodology :
- ¹⁹F NMR : Two distinct fluorine signals for the 1,4-difluorobenzene moiety (δ ≈ -115 to -120 ppm for para-fluorines) and potential splitting due to coupling with adjacent protons .
- ¹H NMR : Vinyl proton signals (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) with splitting patterns reflecting substituent positions.
- GC-MS : Molecular ion peak at m/z corresponding to C₁₄H₈ClF₂O₂S (exact mass ~330 g/mol) and fragmentation patterns indicating sulfone and fluorobenzene groups .
Q. What safety considerations are critical when handling intermediates like 4-chlorophenylsulfonyl derivatives during synthesis?
- Methodology : Use fume hoods and personal protective equipment (gloves, goggles) due to the irritant nature of sulfonyl chlorides. Avoid prolonged skin contact and inhalation. Waste disposal must comply with regulations for halogenated and sulfonated compounds. Safety protocols for sulfones, such as those outlined in diphenyl sulfone handling guidelines, are applicable .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for the electronic environment of fluorine atoms?
- Methodology : Discrepancies often arise from solvent effects or scalar coupling interactions. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvent environments (e.g., CDCl₃ or DMSO-d₆) and compare with experimental shifts. For 1,4-difluorobenzene derivatives, dipole moment calculations (e.g., from ) can clarify electronic interactions influencing chemical shifts .
Q. What strategies are recommended for analyzing the thermodynamic stability of the vinyl sulfone group under varying reaction conditions?
- Methodology : Conduct variable-temperature ¹H NMR (VT-NMR) to study conformational changes. Monitor decomposition via TGA (thermogravimetric analysis) at 25–300°C under nitrogen. Compare activation energies (Eₐ) using Arrhenius plots from kinetic studies. Dynamic nuclear polarization (DNP) experiments, as described for fluorobenzene-asphaltene systems, can probe radical-solvent interactions affecting stability .
Q. How does the electronic effect of the 1,4-difluorobenzene moiety influence the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodology : Fluorine's electron-withdrawing nature activates the benzene ring for SNAr. Use Hammett substituent constants (σₚ for -F = +0.06) to predict reactivity. Compare reaction rates with non-fluorinated analogs. Electrochemical methods (cyclic voltammetry) can quantify the ring's electron deficiency. Computational studies (e.g., NBO analysis) may reveal charge distribution at reaction sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
